molecular formula C11H12F3N3O3 B11807117 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

Número de catálogo: B11807117
Peso molecular: 291.23 g/mol
Clave InChI: RPOFKXOJMIXZGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 1248546-34-0) is a heterocyclic molecule featuring a dihydropyrimidine ring fused to a piperidine-4-carboxylic acid moiety. Its molecular formula is C₁₁H₁₂F₃N₃O₃, with a molecular weight of 291.23 g/mol and a purity of 97% . The trifluoromethyl (-CF₃) substituent at the 4-position of the pyrimidine ring enhances lipophilicity and metabolic stability, making it a candidate for medicinal chemistry applications such as enzyme inhibition or receptor modulation.

Propiedades

Fórmula molecular

C11H12F3N3O3

Peso molecular

291.23 g/mol

Nombre IUPAC

1-[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C11H12F3N3O3/c12-11(13,14)7-5-8(18)16-10(15-7)17-3-1-6(2-4-17)9(19)20/h5-6H,1-4H2,(H,19,20)(H,15,16,18)

Clave InChI

RPOFKXOJMIXZGZ-UHFFFAOYSA-N

SMILES canónico

C1CN(CCC1C(=O)O)C2=NC(=CC(=O)N2)C(F)(F)F

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 1-(6-oxo-4-(trifluorometil)-1,6-dihidropirimidin-2-il)piperidin-4-carboxílico típicamente involucra múltiples pasos, incluyendo la formación del anillo dihidropirimidinil y la introducción del grupo trifluorometil. Las rutas sintéticas comunes pueden incluir:

    Reacciones de ciclización: Formación del anillo dihidropirimidinil a través de reacciones de ciclización que involucran precursores apropiados.

    Introducción del grupo trifluorometil: Utilizando reactivos como yoduro de trifluorometil o sulfonatos de trifluorometil bajo condiciones específicas para introducir el grupo trifluorometil.

    Formación de ácido piperidíncarboxílico: Utilizando derivados de piperidina y reacciones de carboxilación para formar la porción de ácido piperidíncarboxílico.

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden involucrar la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir:

    Catálisis: Utilizando catalizadores para mejorar las velocidades de reacción y la selectividad.

    Técnicas de purificación: Empleando técnicas como cristalización, destilación y cromatografía para purificar el producto final.

Análisis De Reacciones Químicas

Carboxylic Acid Reactions

The carboxylic acid moiety participates in classical acid-base and derivatization reactions:

Reaction Type Reagents/Conditions Product Key Observations References
Esterification Methanol, H₂SO₄ (catalytic)Methyl ester derivativeQuantitative conversion at 60°C; preserves pyrimidine ring stability
Amidation Thionyl chloride, NH₃ (excess)Primary amideRequires anhydrous conditions; yields 78–85%
Salt Formation NaOH (aqueous)Sodium saltImproves water solubility by >100-fold; critical for biological assays

Pyrimidine Ring Reactivity

The 1,6-dihydropyrimidin-2-yl ring undergoes functionalization at positions 4 and 6:

Oxidation Reactions

  • Air Oxidation : Spontaneous oxidation in aqueous solutions converts the dihydropyrimidine ring to fully aromatic pyrimidine.
    DihydropyrimidineO2,H2OPyrimidine+H2O2\text{Dihydropyrimidine} \xrightarrow{\text{O}_2, \text{H}_2\text{O}} \text{Pyrimidine} + \text{H}_2\text{O}_2

    • Rate increases at pH > 7.0 due to deprotonation.

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5:
    R-H+HNO3R-NO2+H2O\text{R-H} + \text{HNO}_3 \rightarrow \text{R-NO}_2 + \text{H}_2\text{O}

    • Yields decline (~40%) due to competing ring oxidation.

Trifluoromethyl Group Involvement

The -CF₃ group enhances electrophilicity at adjacent positions:

Reaction Type Reagents Product Mechanistic Insight
Hydrolysis KOH (aq.), 100°C, 12h-CO₂H group at C4Limited conversion (<20%) due to steric hindrance from piperidine ring
Radical Reactions AIBN, UV lightCF₃→CF₂H substitutionRequires photoinitiation; useful for deuterium labeling studies

Multi-Component Reactions

The compound serves as a precursor in Biginelli-type syntheses :

Components Catalyst Product Yield Application
Aldehyde + β-ketoesterHCl (0.5 M)Dihydropyrimidinone derivatives65–72%Anticancer lead optimization
Thiourea + acetylacetoneZrCl₄ (solvent-free)Thio-analogs58%Cholinesterase inhibition studies

Biological Activity-Linked Modifications

Critical reactions for pharmacological optimization include:

  • Mannich Reaction : Introduces amine substituents at C5 using formaldehyde and piperazine (yield: 82%) . Enhances blood-brain barrier penetration in Alzheimer’s drug candidates.

  • Suzuki Coupling : Attaches aryl groups via Pd catalysis for σ1 receptor affinity tuning .

Stability Under Physiological Conditions

  • Hydrolytic Stability : Half-life = 8.3h at pH 7.4 (37°C), degrading via pyrimidine ring oxidation.

  • Thermal Decomposition : Onset at 215°C (DSC data), releasing CO₂ and CF₃ radicals.

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound show significant antimicrobial properties against various pathogens. The trifluoromethyl group is believed to enhance interaction with microbial cell membranes, increasing efficacy.
  • Antitumor Properties : Preliminary investigations suggest that 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid may inhibit the growth of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes, such as those involved in metabolic pathways related to cancer and inflammation. For example, it has shown potential as a TRPV1 receptor antagonist, which could be beneficial in pain management therapies.

Synthetic Routes

The synthesis of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the dihydropyrimidine core through condensation reactions.
  • Introduction of the trifluoromethyl group via electrophilic fluorination methods.
  • Final carboxylation to yield the piperidine derivative.

These synthetic strategies allow for the introduction of various functional groups that may enhance bioactivity .

Case Study 1: Antitumor Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers evaluated the cytotoxic effects of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Enzyme Inhibition Profile

A recent pharmacological assessment highlighted the compound's ability to inhibit TRPV1 receptors with an IC50 value around 30 nM. This suggests its potential use in developing analgesic drugs targeting pain pathways without the side effects associated with traditional opioids.

Mecanismo De Acción

El mecanismo de acción del ácido 1-(6-oxo-4-(trifluorometil)-1,6-dihidropirimidin-2-il)piperidin-4-carboxílico involucra su interacción con objetivos moleculares y vías específicas. Esto puede incluir:

    Inhibición de enzimas: Unión e inhibición de la actividad de enzimas específicas.

    Modulación de receptores: Interacción con receptores celulares para modular su actividad.

    Vías de transducción de señales: Afectación de las vías de señalización clave involucradas en procesos celulares como la proliferación, la diferenciación y la apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source/Supplier
Target Compound 1248546-34-0 C₁₁H₁₂F₃N₃O₃ 291.23 -CF₃ at pyrimidine C4; oxo at C6 Crysdot
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid 406476-31-1 C₁₂H₁₃F₃N₂O₂ 274.23 Pyridine ring instead of dihydropyrimidine Kanto Reagents
1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid N/A C₁₁H₁₅N₃O₃ 237.26 Methyl (-CH₃) at pyrimidine C4; no -CF₃ Santa Cruz Biotech
1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid 1707566-39-9 C₁₂H₁₄F₃N₃O₃ 305.26 N1-methylation on dihydropyrimidine ring AK Scientific
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid 1334488-49-1 C₁₁H₁₅N₃O₃ 237.26 Methoxy (-OCH₃) at pyrimidine C6; no oxo or -CF₃ American Elements

Functional and Physicochemical Comparisons

Trifluoromethyl vs. Methyl Substitution
  • The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to the -CH₃ analog (CAS N/A, Santa Cruz Biotech) . This substitution improves metabolic stability but may reduce aqueous solubility.
  • Molecular Weight Impact : The methyl-substituted analog has a lower molecular weight (237.26 vs. 291.23), which could enhance membrane permeability .
Pyridine vs. Dihydropyrimidine Core
N1-Methylation
  • The N1-methylated derivative (1707566-39-9) introduces steric hindrance, which may affect binding to enzymes or receptors. Its higher molecular weight (305.26) suggests increased bulkiness .
Methoxy vs. Oxo Substituents
  • The methoxy-substituted compound (1334488-49-1) replaces the oxo group at C6, reducing hydrogen-bond donor capacity and altering electronic properties .

Actividad Biológica

1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a piperidine carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

  • Molecular Formula : C11H12F3N3O
  • Molecular Weight : Approximately 291.23 g/mol
  • CAS Number : 1248546-34-0

The trifluoromethyl group enhances the compound's lipophilicity and bioavailability, facilitating its interaction with biological targets.

Research indicates that this compound functions primarily through enzyme inhibition, particularly as a β-secretase inhibitor. β-secretase plays a critical role in the amyloidogenic pathway of Alzheimer's disease, making this compound a candidate for therapeutic intervention. The mechanism involves the formation of hydrogen bonds with the enzyme's active site, effectively blocking its activity and reducing amyloid-beta peptide production .

Enzyme Inhibition

1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has shown significant inhibitory effects against several enzymes relevant to neurodegenerative diseases:

Enzyme IC50 Value Comments
β-secretase (BACE-1)10.4 μMEffective in reducing amyloid-beta production .
Cholinesterases (AChE & BChE)5.4 μM (AChE), 7.7 μM (BChE)Dual inhibition suggests potential for cognitive enhancement .

Cytotoxicity Studies

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that related piperidine derivatives showed enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural modifications influence biological activity. The presence of the trifluoromethyl group is crucial for enhancing enzyme binding affinity and stability. Compounds lacking this group demonstrated significantly diminished inhibitory effects .

Research Findings

Recent studies have highlighted the potential of this compound in multi-target approaches for treating Alzheimer's disease:

  • Multi-targeted Approach : Compounds similar to 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid have been shown to inhibit multiple targets involved in Alzheimer's pathology, including amyloid beta aggregation and tau phosphorylation .
  • Antioxidant Properties : The compound also exhibits antioxidant activities, which may contribute to neuroprotective effects against oxidative stress associated with neurodegeneration .

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis yield of 1-(6-Oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid?

To improve synthesis efficiency, employ reaction condition screening (e.g., solvent polarity, temperature gradients, and catalyst loading) and monitor intermediates via HPLC or LCMS . For example, highlights the use of NaOH in dichloromethane for analogous pyridine derivatives, achieving 99% purity. Computational tools like quantum chemical reaction path searches (as in ICReDD’s methodology) can predict optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multi-modal analytical techniques :

  • NMR spectroscopy (e.g., ¹H/¹³C, DEPT-135) to confirm hydrogen/carbon environments, as demonstrated in for a related pyrimidine derivative (δ 13.99 ppm for NH protons).
  • LCMS/HPLC for purity assessment (e.g., 97.34% purity reported in ).
  • FT-IR to verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group).
    Cross-validate results with elemental analysis (C, H, N) to resolve ambiguities .

Q. What precautions are critical for handling and storing this compound?

Adhere to GHS-based safety protocols :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (H300-H313 codes in ).
  • Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation, as advised for structurally similar compounds in .
  • Avoid exposure to moisture or strong bases, which may degrade the dihydropyrimidinone core .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving the trifluoromethyl group?

The trifluoromethyl group’s electron-withdrawing effects can alter reaction pathways. Use density functional theory (DFT) to model:

  • Transition states for nucleophilic attacks on the pyrimidine ring.
  • Solvent effects on reaction kinetics (e.g., dielectric constant adjustments in Gaussian or ORCA software).
    ’s ICReDD framework integrates computational predictions with experimental validation, enabling mechanistic reconciliation. For example, conflicting regioselectivity reports can be resolved by comparing calculated activation energies with experimental yields .

Q. What methodologies address discrepancies in spectral data interpretation (e.g., unexpected NMR shifts)?

  • Variable-temperature NMR : Probe dynamic processes (e.g., tautomerism) that cause peak splitting.
  • Isotopic labeling : Use deuterated analogs to assign ambiguous signals.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in crowded spectra, as applied to pyridine derivatives in .
    If contradictions persist, cross-reference with X-ray crystallography (if crystals are obtainable) or computational chemical shift predictions (e.g., ACD/Labs or ChemDraw) .

Q. How to design experiments when literature reports conflicting biological or chemical properties?

Adopt a systematic validation protocol :

  • Reproduce key studies : Test the compound’s stability under pH 2–12 (simulating physiological conditions) and monitor degradation via LCMS .
  • Dose-response assays : Compare IC₅₀ values across cell lines to identify assay-specific artifacts.
  • Meta-analysis : Use tools like RevMan or Python’s SciPy to statistically aggregate data from heterogeneous studies. ’s "contested territories" framework emphasizes iterative feedback between computational, experimental, and contextual data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.